Cas no 1249293-03-5 (1-(2-fluorophenyl)cyclopropan-1-ol)
1-(2-fluorophenyl)cyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2-fluorophenyl)cyclopropan-1-ol
- AT23533
- Cyclopropanol, 1-(2-fluorophenyl)-
-
- Inchi: 1S/C9H9FO/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4,11H,5-6H2
- InChI Key: BQTQCOAROVJUMX-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1(CC1)O
Computed Properties
- Exact Mass: 152.063743068g/mol
- Monoisotopic Mass: 152.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 20.2
1-(2-fluorophenyl)cyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-107298-0.05g |
1-(2-fluorophenyl)cyclopropan-1-ol |
1249293-03-5 | 95% | 0.05g |
$212.0 | 2023-10-28 | |
| Enamine | EN300-107298-0.1g |
1-(2-fluorophenyl)cyclopropan-1-ol |
1249293-03-5 | 95% | 0.1g |
$317.0 | 2023-10-28 | |
| Enamine | EN300-107298-0.25g |
1-(2-fluorophenyl)cyclopropan-1-ol |
1249293-03-5 | 95% | 0.25g |
$452.0 | 2023-10-28 | |
| Enamine | EN300-107298-0.5g |
1-(2-fluorophenyl)cyclopropan-1-ol |
1249293-03-5 | 95% | 0.5g |
$713.0 | 2023-10-28 | |
| Enamine | EN300-107298-1.0g |
1-(2-fluorophenyl)cyclopropan-1-ol |
1249293-03-5 | 95% | 1g |
$914.0 | 2023-06-10 | |
| Enamine | EN300-107298-2.5g |
1-(2-fluorophenyl)cyclopropan-1-ol |
1249293-03-5 | 95% | 2.5g |
$1791.0 | 2023-10-28 | |
| Enamine | EN300-107298-5.0g |
1-(2-fluorophenyl)cyclopropan-1-ol |
1249293-03-5 | 95% | 5g |
$2650.0 | 2023-06-10 | |
| Enamine | EN300-107298-10.0g |
1-(2-fluorophenyl)cyclopropan-1-ol |
1249293-03-5 | 95% | 10g |
$3929.0 | 2023-06-10 | |
| Enamine | EN300-107298-1g |
1-(2-fluorophenyl)cyclopropan-1-ol |
1249293-03-5 | 95% | 1g |
$914.0 | 2023-10-28 | |
| Enamine | EN300-107298-5g |
1-(2-fluorophenyl)cyclopropan-1-ol |
1249293-03-5 | 95% | 5g |
$2650.0 | 2023-10-28 |
1-(2-fluorophenyl)cyclopropan-1-ol Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-(2-fluorophenyl)cyclopropan-1-ol
Introduction to 1-(2-Fluorophenyl)cyclopropan-1-ol (CAS No. 1249293-03-5)
1-(2-Fluorophenyl)cyclopropan-1-ol (CAS No. 1249293-03-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclopropane ring and fluorinated phenyl group, exhibits a range of interesting properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The molecular structure of 1-(2-fluorophenyl)cyclopropan-1-ol is composed of a cyclopropane ring attached to a 2-fluorophenyl group via a hydroxyl functional group. The cyclopropane ring, with its high degree of strain, imparts unique reactivity and conformational properties to the molecule. The presence of the fluorine atom on the phenyl ring further enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel pharmaceuticals.
Recent studies have highlighted the potential of 1-(2-fluorophenyl)cyclopropan-1-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that 1-(2-fluorophenyl)cyclopropan-1-ol could serve as a lead compound for the development of new treatments for conditions such as rheumatoid arthritis and chronic pain.
In addition to its therapeutic potential, 1-(2-fluorophenyl)cyclopropan-1-ol has been explored for its use in chemical synthesis and as a building block for more complex molecules. Its unique structural features make it an excellent starting material for the synthesis of various bioactive compounds. For example, chemists at the University of California have utilized this compound as a key intermediate in the synthesis of novel antiviral agents, demonstrating its versatility and utility in synthetic chemistry.
The synthetic accessibility of 1-(2-fluorophenyl)cyclopropan-1-ol has also been a subject of interest. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the reaction of 2-fluorobenzaldehyde with propargyl alcohol followed by cyclization under mild conditions. This approach not only simplifies the synthesis but also improves yield and purity, making it suitable for large-scale production.
In terms of safety and environmental impact, 1-(2-fluorophenyl)cyclopropan-1-ol has been evaluated according to standard protocols. Studies have shown that it exhibits low toxicity and minimal environmental impact when handled properly. However, as with any chemical compound, appropriate safety measures should be followed during handling and storage to ensure user safety and environmental protection.
The future prospects for 1-(2-fluorophenyl)cyclopropan-1-ol are promising. Ongoing research continues to uncover new applications and derivatives with enhanced properties. For example, recent advancements in computational chemistry have enabled researchers to predict the biological activity of various derivatives, guiding the design of more effective drugs. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are driving the development of novel therapies based on this compound.
In conclusion, 1-(2-fluorophenyl)cyclopropan-1-ol (CAS No. 1249293-03-5) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and low toxicity profile, make it an attractive candidate for further exploration and development. As research in this area continues to advance, it is likely that new applications and derivatives will emerge, contributing to the advancement of healthcare and medicine.
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